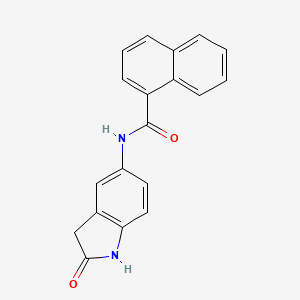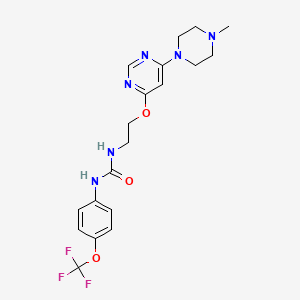
1-(2-((6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-((6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea” is a complex organic molecule. It contains several functional groups, including a pyrimidine ring, a piperazine ring, and a urea group .
Synthesis Analysis
The synthesis of this compound could involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the piperazine ring and the trifluoromethoxyphenyl group. The exact synthesis process would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring, a piperazine ring, and a urea group. The pyrimidine ring is a six-membered ring with two nitrogen atoms, the piperazine ring is a six-membered ring with two nitrogen atoms, and the urea group consists of a carbonyl group (C=O) attached to two amine groups (NH2) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of several functional groups, it could potentially undergo a variety of reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the pyrimidine and piperazine rings could influence its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-Inflammatory Applications
- Synthesis of Novel Pyrazolopyrimidines Derivatives : A study focused on the synthesis of novel pyrazolopyrimidines derivatives, demonstrating potential anticancer and anti-5-lipoxygenase agents, indicating a promising avenue for therapeutic applications in cancer and inflammation treatment (Rahmouni et al., 2016).
Antioxidant Activity
- Evaluation of Antioxidant Activity : Another research synthesized derivatives to evaluate their antioxidant activity, suggesting the chemical compound's utility in combating oxidative stress, a factor in many chronic diseases (George et al., 2010).
Chemical Synthesis and Reactivity
- Studies on Pyrimidine Derivatives : Detailed studies on the reactivity of pyrimidine derivatives with phenyl isocyanate and phenyl isothiocyanate were conducted, highlighting the compound's versatility in chemical synthesis (Yamanaka et al., 1979).
Supramolecular Chemistry
- Dimerization of Ureidopyrimidones : Research on the dimerization of ureidopyrimidones via quadruple hydrogen bonding presented insights into the compound's applications in supramolecular chemistry, potentially leading to the development of novel biomaterials (Beijer et al., 1998).
Antibacterial Activity
- Synthesis of Heterocyclic Compounds with Sulfonamido Moiety : This study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety, indicating significant antibacterial properties, underscoring the compound's relevance in developing new antibiotics (Azab et al., 2013).
Enzyme Inhibition
- cGMP Phosphodiesterase Inhibitory Activity : The synthesis of a series of phenylpyrazolo[3,4-d]pyrimidones exhibited specific inhibition of cGMP specific phosphodiesterase, showcasing potential for therapeutic applications in cardiovascular diseases (Dumaitre & Dodic, 1996).
Stress-Induced Hyperarousal
- Selective Orexin-1 Receptor Antagonism : A study on a selective orexin-1 receptor antagonist highlighted its efficacy in attenuating stress-induced hyperarousal without hypnotic effects, suggesting potential applications in anxiety and stress disorders (Bonaventure et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N6O3/c1-27-7-9-28(10-8-27)16-12-17(25-13-24-16)30-11-6-23-18(29)26-14-2-4-15(5-3-14)31-19(20,21)22/h2-5,12-13H,6-11H2,1H3,(H2,23,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDMWIGKPOLZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((6-(4-Methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)-3-(4-(trifluoromethoxy)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2592270.png)
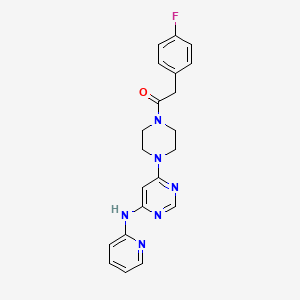
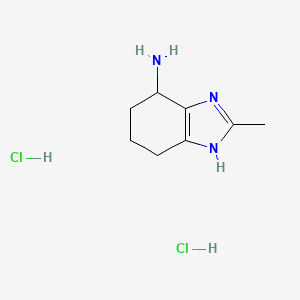
![7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2592277.png)
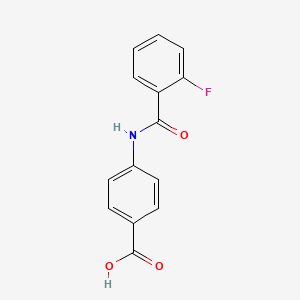

![(E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2592283.png)
![N-(4-chlorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592285.png)
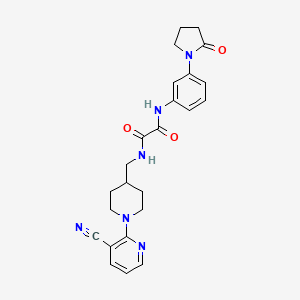

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2592289.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2592290.png)
